Navigating the Synthesis and Handling of 2-(Benzyloxy)-N-methoxy-N-methylacetamide: A Comprehensive Technical Guide
Navigating the Synthesis and Handling of 2-(Benzyloxy)-N-methoxy-N-methylacetamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-N-methoxy-N-methylacetamide, a member of the Weinreb amide family of compounds, is a versatile intermediate in modern organic synthesis. Its utility lies in the N-methoxy-N-methylamide moiety, which allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol.[1][2] The presence of the benzyloxy group provides a valuable protective group for a hydroxyl function, which is stable under a variety of reaction conditions but can be selectively removed. This combination of functionalities makes 2-(Benzyloxy)-N-methoxy-N-methylacetamide a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.
This guide provides a detailed overview of the hazards and safety precautions associated with 2-(Benzyloxy)-N-methoxy-N-methylacetamide, drawing from available safety data for the compound and structurally related molecules. It is intended to equip researchers and drug development professionals with the knowledge necessary to handle this compound safely and effectively in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The table below summarizes the key properties of 2-(Benzyloxy)-N-methoxy-N-methylacetamide.
| Property | Value | Reference |
| CAS Number | 104863-68-5 | [3][4] |
| Molecular Formula | C₁₁H₁₅NO₃ | [3] |
| Molecular Weight | 209.24 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.113 g/mL at 25 °C | |
| Boiling Point | 275 °C | [3] |
| Flash Point | 120 °C | [3] |
| Refractive Index | n20/D 1.519 | [3] |
| Storage Temperature | 2-8°C | [3] |
Hazard Identification and GHS Classification
Based on available data, 2-(Benzyloxy)-N-methoxy-N-methylacetamide is classified as a hazardous substance. The following table outlines its GHS classification and associated hazard statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[3] | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation.[3] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[3] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation.[3] |
It is crucial to note that while a specific GHS classification for flammability is not explicitly provided for this compound, its structural relative, N-Methoxy-N-methylacetamide, is classified as a flammable liquid (H226).[5][6][7] Given the presence of the organic benzyloxy group, a cautious approach should be taken, and the compound should be treated as potentially combustible.
Core Directive: A Proactive Approach to Safety
Safe handling of 2-(Benzyloxy)-N-methoxy-N-methylacetamide necessitates a proactive and informed approach. The following sections detail the essential safety precautions and protocols that must be implemented to minimize risk.
Engineering Controls
The primary line of defense against exposure is the use of effective engineering controls.
-
Fume Hood: All handling of 2-(Benzyloxy)-N-methoxy-N-methylacetamide, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, and inhalation.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[8]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before and during use.
-
Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, consider additional protective clothing like an apron or sleeves.[8]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Hygiene Practices
Good laboratory hygiene is a critical component of safe chemical handling.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8]
-
No Food or Drink: Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the standard workflow for safely handling 2-(Benzyloxy)-N-methoxy-N-methylacetamide in a research setting.
Caption: A stepwise workflow for the safe handling of 2-(Benzyloxy)-N-methoxy-N-methylacetamide.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.
-
Ingestion: Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.
Spill and Leak Procedures
-
Small Spills: For small spills, absorb with an inert dry material and place in an appropriate waste disposal container. Use a spark-proof tool and explosion-proof equipment.
-
Large Spills: For large spills, immediately evacuate the area and contact emergency services. Prevent entry into waterways, sewers, basements, or confined areas.
Storage and Disposal
Proper storage and disposal are essential to maintain a safe laboratory environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
-
The recommended storage temperature is 2-8°C.[3]
-
Keep away from heat, sparks, and open flames.
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as the product itself.
Causality Behind Experimental Choices: The Stability of the Weinreb Amide Intermediate
The widespread use of Weinreb amides, including 2-(Benzyloxy)-N-methoxy-N-methylacetamide, stems from the inherent stability of the tetrahedral intermediate formed upon nucleophilic addition. Unlike the reaction of an ester or acid chloride with an organometallic reagent, which can lead to the formation of a ketone that is then further attacked by the nucleophile to yield a tertiary alcohol, the Weinreb amide forms a stable chelated intermediate. This intermediate prevents the premature collapse to the ketone, thus inhibiting over-addition. The ketone is only liberated upon aqueous workup.[1][2]
Caption: The chelated intermediate in Weinreb amide reactions prevents over-addition.
This mechanistic feature is the cornerstone of the utility of 2-(Benzyloxy)-N-methoxy-N-methylacetamide and dictates the experimental design for its use in synthesis.
Conclusion
2-(Benzyloxy)-N-methoxy-N-methylacetamide is a valuable synthetic intermediate that requires careful and informed handling. By understanding its physical and chemical properties, recognizing its potential hazards, and rigorously adhering to the safety protocols outlined in this guide, researchers can safely harness its synthetic potential. A proactive approach to safety, grounded in a thorough understanding of the underlying chemical principles, is paramount for the successful and secure execution of research involving this compound.
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